molecular formula C11H11FO2 B13323946 4-Cyclopropyl-3-fluoro-2-methylbenzoic acid

4-Cyclopropyl-3-fluoro-2-methylbenzoic acid

Cat. No.: B13323946
M. Wt: 194.20 g/mol
InChI Key: GSWVLVSFISOXBA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluoro-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

4-Cyclopropyl-3-fluoro-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-3-fluoro-2-methylbenzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

4-cyclopropyl-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C11H11FO2/c1-6-8(11(13)14)4-5-9(10(6)12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

GSWVLVSFISOXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C2CC2)C(=O)O

Origin of Product

United States

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